3-((1H-Indol-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione trifluoroacetate
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Overview
Description
3-((1H-Indol-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione trifluoroacetate is a complex organic compound with the molecular formula C18H18F3N3O4 and a molecular weight of 397.35 This compound is characterized by the presence of an indole moiety, a hexahydropyrrolo[1,2-a]pyrazine ring, and a trifluoroacetate group
Preparation Methods
The synthesis of 3-((1H-Indol-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione trifluoroacetate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the indole moiety, followed by the construction of the hexahydropyrrolo[1,2-a]pyrazine ring system. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
3-((1H-Indol-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The indole moiety can undergo electrophilic substitution reactions, while the pyrazine ring can participate in nucleophilic substitution reactions.
Scientific Research Applications
3-((1H-Indol-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione trifluoroacetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-((1H-Indol-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione trifluoroacetate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the pyrazine ring can modulate enzyme activity. The trifluoroacetate group may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
3-((1H-Indol-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione trifluoroacetate can be compared with other similar compounds, such as:
3-((1H-Imidazol-5-yl)methyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione trifluoroacetate: This compound has an imidazole moiety instead of an indole moiety, which may result in different biological activities and chemical reactivity.
N-arylsulfonyl-3-acetylindole derivatives: These compounds have different substituents on the indole ring, leading to variations in their biological properties.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18F3N3O4 |
---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
3-(1H-indol-3-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C16H17N3O2.C2HF3O2/c20-15-14-6-3-7-19(14)16(21)13(18-15)8-10-9-17-12-5-2-1-4-11(10)12;3-2(4,5)1(6)7/h1-2,4-5,9,13-14,17H,3,6-8H2,(H,18,20);(H,6,7) |
InChI Key |
TYCMBUCTZLRQMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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